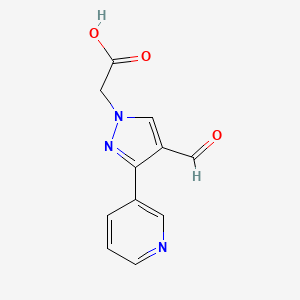

2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-7-9-5-14(6-10(16)17)13-11(9)8-2-1-3-12-4-8/h1-5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOLMWZVZFINTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2C=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation generally follows a multi-step sequence involving:

- Formation of the pyrazole ring through condensation or cyclization reactions involving hydrazines and β-dicarbonyl or related precursors.

- Introduction of the pyridin-3-yl substituent at the 3-position of the pyrazole ring.

- Functionalization at the 4-position to install the formyl group.

- Attachment or transformation to incorporate the acetic acid moiety linked to the pyrazole nitrogen.

This approach allows for regioselective substitution and functional group compatibility during synthesis.

Stepwise Preparation Methods

Formation of 3-(pyridin-3-yl)pyrazole Core

- Starting materials: Pyridin-3-yl ketones or pyridin-3-yl-substituted β-diketones are typically used as precursors.

- Cyclization: Reaction with hydrazine derivatives (e.g., methyl hydrazine or hydrazine hydrate) in the presence of acid catalysts (acetic acid or HCl) in alcoholic solvents (ethanol or methanol) leads to pyrazole ring formation.

- Example conditions: Heating at reflux in ethanol with acetic acid has been reported to facilitate ring closure efficiently.

Introduction of the Formyl Group at the 4-Position

- Formylation reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is commonly used to introduce the aldehyde functionality at the 4-position of the pyrazole ring.

- Mechanism: The pyrazole intermediate reacts with DMF-DMA in DMF solvent, forming an enamine intermediate that hydrolyzes to the aldehyde.

- Alternative methods: Direct oxidation or Vilsmeier–Haack-type formylation can also be employed depending on substrate sensitivity.

Attachment of the Acetic Acid Group

- Alkylation: The pyrazole nitrogen is alkylated with haloacetic acid derivatives (e.g., chloroacetic acid or its esters) under basic conditions (e.g., potassium carbonate in DMF).

- Hydrolysis: If esters are used, subsequent hydrolysis under acidic or basic conditions yields the free acetic acid.

- Alternative approach: Direct condensation of pyrazole intermediates with glyoxylic acid derivatives can also be considered.

Representative Synthetic Route Example

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Pyridin-3-yl methyl ketone + methyl hydrazine, EtOH, AcOH, reflux | Pyrazole ring formation with pyridin-3-yl substitution |

| 2 | DMF-DMA, DMF, room temperature to reflux | Formylation at 4-position of pyrazole |

| 3 | Chloroacetic acid or ethyl chloroacetate, K2CO3, DMF, reflux | Alkylation of pyrazole nitrogen with acetic acid moiety |

| 4 | Hydrolysis (if ester used), acidic or basic medium | Conversion to free acetic acid |

This sequence yields 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid with good regioselectivity and purity.

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Methyl hydrazine, acetic acid, ethanol, reflux, 4–6 h | 75–85 | Efficient cyclization under acidic reflux |

| Formylation with DMF-DMA | DMF-DMA, DMF solvent, 60–80°C, 3–5 h | 70–80 | Mild conditions, high selectivity |

| Alkylation with haloacetate | K2CO3, DMF, 80–100°C, 6–8 h | 65–75 | Base-promoted N-alkylation |

| Hydrolysis (if ester) | Aqueous acid or base, room temp to reflux, 2–4 h | 85–90 | Converts ester to acid |

Yields vary depending on purity of reagents and precise reaction conditions.

Alternative Synthetic Approaches

- Use of Weinreb amides: The intermediate ketone can be prepared via reaction of 4-methylpyridine anion with Weinreb amides, followed by cyclization and functionalization steps.

- Transition metal catalysis: Palladium-catalyzed cross-coupling reactions enable the introduction of pyridinyl groups or other substituents on pyrazole rings, providing alternative routes to substituted pyrazoles.

- One-pot syntheses: Some protocols combine multiple steps in a single reaction vessel to improve efficiency and reduce purification steps, such as simultaneous cyclization and formylation.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrazine condensation + formylation + alkylation | Methyl hydrazine, DMF-DMA, haloacetate, K2CO3 | High regioselectivity; well-established | Multi-step, moderate yields |

| Weinreb amide route | 4-methylpyridine anion, Weinreb amide, methyl hydrazine | Access to ketone intermediates; flexible | Requires organolithium reagents |

| Pd-catalyzed cross-coupling | Pd(PPh3)4, aryl halides, bases | Versatile substitution patterns | Needs expensive catalysts |

| One-pot synthesis | Combined reagents for cyclization and formylation | Time-saving, fewer purifications | Optimization required |

Research Findings and Notes

- The choice of solvent and temperature critically affects the yield and purity of the pyrazole intermediate.

- DMF-DMA is preferred for mild and selective formylation without over-oxidation or side reactions.

- Alkylation of the pyrazole nitrogen requires careful control of base and temperature to avoid side reactions.

- Purification is typically achieved by recrystallization or chromatographic methods.

- The described methods have been validated by spectral data (NMR, IR, MS) and elemental analysis confirming the structure of the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazolyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.

Substitution: Nucleophiles such as amines, alcohols, or halides, in the presence of a base.

Major Products Formed:

Oxidation: 2-(4-carboxy-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(4-hydroxymethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid.

Substitution: Various substituted pyrazolyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: It may serve as a ligand for metal ions, potentially useful in bioinorganic chemistry studies.

Medicine: The compound could be explored for its biological activity, such as potential antimicrobial or anticancer properties.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, we compare it with structurally related pyrazole-acetic acid derivatives (Table 1). Key differences in substituents, molecular weight, and functional groups influence reactivity, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison of Pyrazole-Acetic Acid Derivatives

*Theoretical values calculated from structural data; †Estimated via summation of atomic masses; ‡CAS refers to a structural analog with 4-methoxyphenyl instead of pyridin-3-yl .

Key Findings:

Reactivity: The formyl group in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., trifluoromethyl ) or halogens (e.g., chloro ). This group enables Schiff base formation or nucleophilic attacks, which are absent in non-aldehyde derivatives.

Solubility and Polarity :

- The carboxylic acid group ensures moderate aqueous solubility across all analogs. However, the pyridine ring in the target compound increases polarity compared to ethyl or methyl-substituted derivatives (e.g., ).

In contrast, trifluoromethyl-substituted analogs (e.g., ) exhibit metabolic stability but lack reactive sites for conjugation.

Chloro or methyl analogs (e.g., ) are typically used as intermediates rather than bioactive agents.

Biological Activity

2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C11H10N4O2

- Molecular Weight : 226.23 g/mol

- IUPAC Name : 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Synthesis

The synthesis of 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid typically involves multi-step reactions starting from pyridine derivatives and hydrazones. Various synthetic pathways have been explored to optimize yield and purity, often utilizing techniques such as Vilsmeier-Haack formylation.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. In vitro studies have demonstrated that 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid can inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Prostate Cancer

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. Studies report its efficacy against:

- Staphylococcus aureus

- Escherichia coli

Minimum inhibitory concentration (MIC) values indicate that it possesses strong antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Efficacy

In a study published in ACS Omega, derivatives of pyrazole were evaluated for their anticancer activity. The results showed that those with a pyridine moiety exhibited enhanced cytotoxicity against breast and liver cancer cells, suggesting that 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid may share similar properties .

Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial activity of various pyrazole derivatives highlighted the effectiveness of 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid against resistant strains of bacteria, indicating its potential role in treating infections caused by antibiotic-resistant pathogens .

Research Findings Summary Table

Q & A

Basic: What are the recommended synthetic routes for 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via:

- Cyclocondensation : Reacting pyridine-3-carbaldehyde derivatives with hydrazine hydrate under acidic conditions to form the pyrazole core .

- Cross-coupling : Suzuki-Miyaura coupling to introduce the pyridin-3-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .

- Acetylation : Introducing the acetic acid moiety using bromoacetic acid under basic conditions (pH 8–9).

Key factors : Temperature control during cyclocondensation prevents side reactions, while inert atmospheres (N₂/Ar) in cross-coupling improve catalyst efficiency .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridin-3-yl vs. pyridin-2-yl) and formyl/acetate group positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₂H₁₀N₃O₃: 244.0722) and detects impurities .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Advanced: How can researchers assess the biological activity of this compound against enzymatic targets?

- In vitro assays : Use kinase inhibition assays (e.g., EGFR or MAPK) with IC₅₀ determination via fluorometric methods .

- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity (Kd) for targets like cyclooxygenase-2 .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active sites, guided by pyrazole’s electron-withdrawing substituents .

Advanced: What mechanistic insights explain the reactivity of the formyl and acetic acid groups in derivatization?

- Formyl group : Participates in nucleophilic additions (e.g., hydrazone formation) under mild acidic conditions (pH 4–5) .

- Acetic acid moiety : Forms esters via Steglich esterification (DCC/DMAP) or amides using EDC/HOBt .

Challenge : Competing reactions between formyl and carboxyl groups require selective protection (e.g., tert-butyl esters for the acid group) .

Basic: How should researchers handle solubility and stability issues during experiments?

- Solubility : Dissolve in DMSO (10–20 mM stock) or aqueous buffers (pH 7.4) with <1% organic solvent .

- Stability : Store at –20°C in amber vials; monitor degradation via HPLC (e.g., formyl oxidation to carboxylic acid) .

Advanced: What structural analogs of this compound show improved bioactivity, and why?

- Pyridin-2-yl analogs : Lower IC₅₀ against kinases due to altered π-π stacking .

- Chlorophenyl-substituted derivatives : Enhanced anti-inflammatory activity from hydrophobic interactions .

SAR Insight : Electron-withdrawing groups (e.g., formyl) increase electrophilicity, improving target binding .

Advanced: How to resolve contradictions in reported biological data for this compound?

- Methodological variance : Compare assay conditions (e.g., ATP concentrations in kinase assays) .

- Purity verification : Reproduce studies with HPLC-validated samples to exclude impurity effects .

- Species specificity : Test across cell lines (e.g., HEK293 vs. HeLa) to identify target selectivity .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate logP (≈1.2), bioavailability (85%), and CYP450 interactions .

- Docking simulations : AutoDock or Schrödinger Suite to model binding with cytochrome P450 enzymes, guiding toxicity studies .

Advanced: How does the pyridin-3-yl substituent influence regioselectivity in reactions?

- Electronic effects : The pyridine N-atom directs electrophilic substitution to the 4-position of the pyrazole ring .

- Steric effects : Pyridin-3-yl’s ortho-position hinders bulky reagent access, favoring reactions at the formyl group .

Basic: What purification strategies are effective for isolating this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.